molecular formula C7H9NO B1594887 2,5-Dimethylpyridine 1-oxide CAS No. 4986-05-4

2,5-Dimethylpyridine 1-oxide

Cat. No.: B1594887
CAS No.: 4986-05-4
M. Wt: 123.15 g/mol
InChI Key: KFEWUCOFCOAYQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethylpyridine 1-oxide is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • Coordination Polymers with Silver : 2,6-Dimethylpyridine N-oxide is known to react with various silver(I) salts, leading to the formation of coordination polymers. These polymers are characterized by the N-oxide oxygen bridging two silver atoms, influenced by steric factors rather than electronic effects (Puttreddy & Steel, 2014).

Chemical Synthesis and Efficiency

  • Oxidation Processes : The oxidation of 2,3-dimethylpyridine, a related compound, to form its N-oxide variant has been optimized using hydrogen peroxide, providing an environmentally friendly method with high atomic efficiency (Yang, 2007).

Application in Catalysis

  • Catalytic Performance in Alcohol Oxidation : Studies have shown that substituted pyridines like 2,6-dimethylpyridine are effective in catalyzing the selective oxidation of alcohols. The steric hindrance of these molecules plays a significant role in determining the catalytic activity and the type of products formed during these reactions (Wang & Ueda, 2008).

Pyrolysis and Oxidation Studies

  • Behavior in Biofuel Applications : Research on the pyrolysis and oxidation of 2,5-dimethylfuran, a compound structurally similar to 2,5-dimethylpyridine N-oxide, contributes to understanding its potential as a biofuel. This includes evaluating its tendency to form soot and its behavior under varying pressures (Alexandrino et al., 2015).

Biomedical Research

  • Antihypoxic Activity : 2,6-Dimethylpyridine-N-oxide has been studied for its antihypoxic activity in various models of acute hypoxia. It has been found effective in reducing the effects of hypoxia, with its activity being higher than some reference drugs in certain models (Vasetska et al., 2022).

Mechanism of Action

Target of Action

As an organic compound with the chemical formula C7H9N , it is likely to interact with various biological molecules in the body

Mode of Action

It is known that the compound is soluble in ethanol, ether, and cold water, and slightly soluble in hot water , which may influence its interaction with biological targets. More detailed studies are required to elucidate the exact mechanisms of interaction with its targets and any resulting changes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of 2,5-dimethylpyridine 1-oxide is currently lacking . Future studies should consider these factors to provide a more comprehensive understanding of the compound’s action.

Biochemical Analysis

Biochemical Properties

2,5-Dimethylpyridine 1-oxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many substances in the body. The compound acts as an inhibitor of these enzymes, affecting their activity and, consequently, the metabolism of other compounds. Additionally, this compound can interact with proteins involved in oxidative stress responses, potentially modulating their activity and influencing cellular redox states .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can result in altered cellular responses to environmental stimuli, such as oxidative stress. Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of cytochrome P450 enzymes, inhibiting their catalytic activity. This binding prevents the enzymes from metabolizing their substrates, leading to an accumulation of these substrates in the cell. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the activation or repression of specific genes, thereby influencing cellular functions and responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its inhibitory activity. Long-term exposure to the compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exert beneficial effects by modulating enzyme activity and gene expression without causing significant toxicity. At high doses, this compound can induce toxic effects, such as liver damage and oxidative stress. These adverse effects are likely due to the compound’s inhibitory action on cytochrome P450 enzymes, leading to the accumulation of toxic metabolites .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and other oxidoreductases, influencing the metabolism of various substrates. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic transformations can result in the formation of various metabolites, which may have different biological activities and effects on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm, mitochondria, or nucleus, depending on its interactions with targeting signals and post-translational modifications. These localizations can affect the compound’s ability to modulate enzyme activity, gene expression, and other cellular processes .

Properties

IUPAC Name

2,5-dimethyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEWUCOFCOAYQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=C(C=C1)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341259
Record name 2,5-Dimethylpyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4986-05-4
Record name 2,5-Dimethylpyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethylpyridin-1-ium-1-olate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

400 ml of 30% hydrogen peroxide were added dropwise at room temperature to 321.5 g of 2,5-lutidine (2,5-dimethylpyridine) in 1800 ml of glacial acetic acid. The solution was stirred at 80° overnight, then cooled to 40° , treated once more with 400 ml of 30% hydrogen peroxide and heated to 80° for a further 24 hours. After evaporation in vacuo the residue was dissolved in 300 ml of water. The solution was made basic with concentrated sodium hydroxide solution while cooling, saturated with sodium chloride and extracted three times with 1 1 of methylene chloride. The organic extracts were dried over sodium sulfate and evaporated in vacuo. There was obtained 2,5-dimethylpyridine 1-oxide in the form of an oil.
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2,5-dimethylpyridine (12.5 g, 0.12 mol) and 30% hydrogen peroxide (30 mL) in acetic acid (25 mL) was stirred at 90° C. for 48 h. The reaction mixture was diluted with water (50 mL) and concentrated to a volume of approximately 25 mL. The concentrated solution was neutralized with solid sodium carbonate, extracted with DCM (100 mL×3), dried with anhydrous sodium sulfate, and concentrated to give 14.4 g of the product as a yellow oil. MS (ESI): m/z 124.1 [M+H]+.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

20 g of 2,5-dimethylpyridine were dissolved in 100 ml of glacial acetic acid and then stirred for 5 hours at 80° to 90° C. with 35 ml of 30% H2O2. The excess glacial acetic acid was rotated out and the solution adjusted to pH 8 with 20% NaOH. After extracting with petrol and discarding the organic phase, the solution was extracted with dichloromethane and the organic phase rotated in. 12 g of 2,5-dimethylpyridine-N-oxide were obtained.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Following a literature procedure (Koncewicz, J. and Skrowaezewska, Z., Politec. Wroclaw Rocz. Chem., 1968, 42, 1873-85 (Chem. Ab., 70. 114972u (1968))) 2,5-dimethylpyridine was dissolved in 400 ml glacial acetic acid and 30% hydrogen peroxide (55 mL) was added slowly. The mixture was heated to 70° C. for 48 hours, with addition of more hydrogen peroxide (55 mL) at 5 hours and 20 hours. The reaction mixture was cooled, diluted with water, and the solvents removed to give 141 g of crude 2,5-dimethylpyridine-N oxide as a pale yellow liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

2,5-Lutidine (1419 g) was dissolved in chloroform (13.5 L) and cooled to below 10° C. m-Chloroperoxybenzoic acid (70%, 3354.21 g) was added portion-wise to maintain the temperature at below 10° C., and then the reaction was warmed to room temperature and stirred overnight. Once no starting material was seen by tlc analysis, the mixture was cooled to 10° C. and quenched with aqueous 20% sodium hydroxide (2.5 L to 3 L) dropwise while maintaining a temperature below 20° C., which resulted in the formation of a very thick suspension. The mixture was stirred for 30 minutes and then allowed to separate. Water (5 L) was added, the organic layer was separated, and the aqueous layer was extracted twice with chloroform (4 L). The combined organic layers were washed with aqueous 1% sodium hydroxide, followed by aqueous 1N hydrochloric acid, and then concentrated under vacuum to give the desired product (1365 g).
Quantity
1419 g
Type
reactant
Reaction Step One
Quantity
13.5 L
Type
solvent
Reaction Step One
Quantity
3354.21 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethylpyridine 1-oxide
Reactant of Route 2
Reactant of Route 2
2,5-Dimethylpyridine 1-oxide
Reactant of Route 3
Reactant of Route 3
2,5-Dimethylpyridine 1-oxide
Reactant of Route 4
2,5-Dimethylpyridine 1-oxide
Reactant of Route 5
Reactant of Route 5
2,5-Dimethylpyridine 1-oxide
Reactant of Route 6
Reactant of Route 6
2,5-Dimethylpyridine 1-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.